N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
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Overview
Description
N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is a complex organic compound that features a unique structure incorporating a dihydrobenzo[b][1,4]dioxin moiety, an oxazinan ring, and an isobutyloxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide typically involves multiple steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved by starting with 2,3-dihydroxybenzoic acid, which undergoes alkylation of the phenolic hydroxyl group, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification.
Synthesis of the Oxazinan Ring: The oxazinan ring can be synthesized by reacting appropriate amines with cyclic anhydrides or lactones under controlled conditions.
Sulfonylation and Coupling: The dihydrobenzo[b][1,4]dioxin moiety is then sulfonylated using sulfonyl chlorides in the presence of a base such as aqueous sodium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antibacterial agent due to its sulfonamide moiety.
Materials Science: Possible applications in the development of new materials with unique electronic or optical properties.
Biological Studies: Investigation of its interactions with biological targets such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the substrate and binding to the active site, thereby blocking the enzyme’s activity . This inhibition can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides
- 2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives
Uniqueness
N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is unique due to its combination of a dihydrobenzo[b][1,4]dioxin moiety, an oxazinan ring, and an isobutyloxalamide group
Properties
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O7S/c1-13(2)11-20-18(23)19(24)21-12-17-22(6-3-7-29-17)30(25,26)14-4-5-15-16(10-14)28-9-8-27-15/h4-5,10,13,17H,3,6-9,11-12H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYFEEQBAAODRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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